3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride
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Overview
Description
3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, an ethoxybenzenesulfonyl group, and a chloride substituent
Preparation Methods
The synthesis of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride involves several steps. One common method includes the following stages:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the ethoxybenzenesulfonyl group: This step typically involves sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.
Chemical Reactions Analysis
3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolo[4,3-d]pyrimidine core, leading to different oxidation states and functional derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidines, such as sildenafil citrate, which shares a similar core structure but differs in its substituents and overall molecular configuration . The uniqueness of 3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in medicinal chemistry, organic synthesis, and material science.
Properties
Molecular Formula |
C18H21ClN4O4S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-ethoxy-3-[1-methyl-3-(2-methylpropyl)-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl]benzenesulfonyl chloride |
InChI |
InChI=1S/C18H21ClN4O4S/c1-5-27-14-7-6-11(28(19,25)26)9-12(14)17-20-15-13(8-10(2)3)22-23(4)16(15)18(24)21-17/h6-7,9-10H,5,8H2,1-4H3,(H,20,21,24) |
InChI Key |
UOTFTJAKOOVYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NC3=C(C(=O)N2)N(N=C3CC(C)C)C |
Origin of Product |
United States |
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